![molecular formula C7H12N2O B2401049 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1256238-99-9](/img/structure/B2401049.png)
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
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Description
“1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one” is a chemical compound with the molecular formula C7H12N2O . It is also known by other synonyms such as “1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone” and has a PubChem CID of 59577681 .
Synthesis Analysis
The synthesis of this compound involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . These esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular weight of this compound is 140.18 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 169 . The compound has two defined atom stereocenters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include epimerization and lactamization . The (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 140.18 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has two defined atom stereocenters . It has a complexity of 169 .Scientific Research Applications
Antibacterial Agents
A study by Remuzon et al. (1992) explored the synthesis of chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-substituted naphthyridines for developing effective antibacterial agents. These compounds showed significant in vitro and in vivo activity against Gram-positive and Gram-negative bacteria, offering a potential advancement in antibacterial therapy (Remuzon, Bouzard, Guiol, & Jacquet, 1992).
Chiral Building Blocks
Yu (2005) conducted research on the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, highlighting its application as a chiral building block in the total synthesis of various compounds like eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).
Epimerization-Lactamization Cascade
Benqiang et al. (2015) developed an epimerization-lactamization cascade reaction for synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, a process crucial for creating diverse lactam-based compounds (Cui Benqiang et al., 2015).
Crystal Structure Analysis
Britvin and Rumyantsev (2017) characterized the molecular structure of the 2,5-diazabicyclo[2.2.1]heptane ring, crucial for understanding the chemical and physical properties of these compounds (S. Britvin & A. Rumyantsev, 2017).
Veterinary Medicine Applications
Research by McGuirk et al. (1992) on 7-diazabicycloalkylquinolones, including danofloxacin, emphasized the potential of these compounds as antibacterial agents in veterinary medicine (P. McGuirk et al., 1992).
properties
IUPAC Name |
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKYZQDRKWIAT-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2C[C@@H]1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one |
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